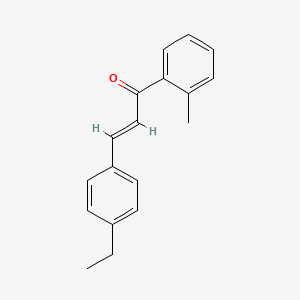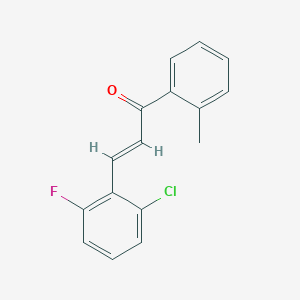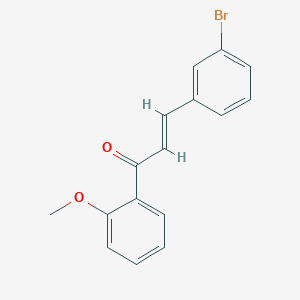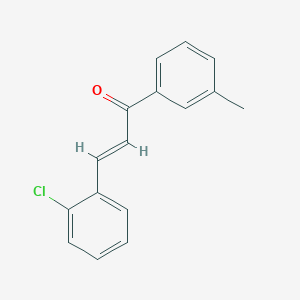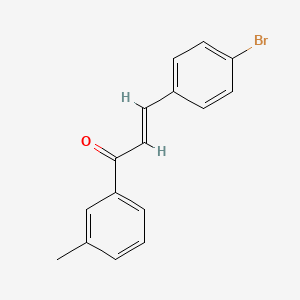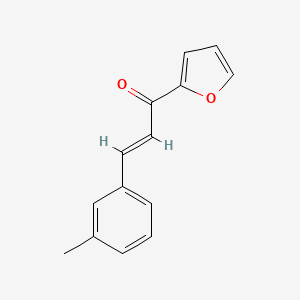
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as 2,5-dimethoxy-4-phenylphenylprop-2-en-1-one, is a compound that has been studied extensively in the scientific community. It is a synthetic compound that has been used in a variety of research applications and has been found to have a wide range of biochemical and physiological effects.
科学研究应用
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been studied as an antioxidant, an anti-inflammatory agent, a neurotoxin, and a potential cancer treatment. It has also been used as a probe in the study of enzyme-catalyzed reactions and as a ligand in the study of protein-ligand interactions.
作用机制
The exact mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also believed to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, it may act as a neurotoxin by inhibiting the activity of certain enzymes involved in neurotransmitter synthesis.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of various types of cancer cells and to reduce inflammation. It has also been found to reduce oxidative stress, scavenge reactive oxygen species, and protect against neuronal damage. In addition, it has been found to inhibit the activity of certain enzymes involved in neurotransmitter synthesis.
实验室实验的优点和局限性
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is a synthetic compound that is relatively easy to synthesize and purify. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not water soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research on (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. One potential direction is to further explore its antioxidant and anti-inflammatory properties. Another potential direction is to explore its potential use as a cancer treatment or as a probe for enzyme-catalyzed reactions. In addition, further research could be done to explore its potential neurotoxic effects and its ability to inhibit the activity of certain enzymes involved in neurotransmitter synthesis. Finally, further research could be done to explore its potential use in other applications, such as drug delivery and tissue engineering.
合成方法
The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one begins with the reaction of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneybenzaldehyde and 4-phenylphenylprop-2-en-1-ol. The reaction is carried out in a solvent such as ethanol or methanol and catalyzed by a base such as potassium hydroxide. The reaction yields a product that is a mixture of the two isomers, (E)- and (Z)-(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oney-4-phenylphenylprop-2-en-1-one. The (E)-isomer is the desired product and can be purified by recrystallization.
属性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-13-15-23(26-2)20(16-21)12-14-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZMHDNLWVKNKH-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

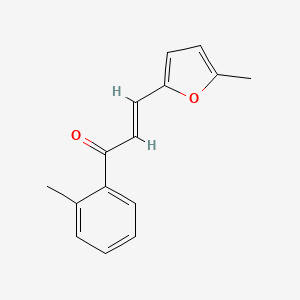
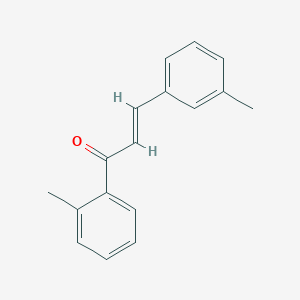
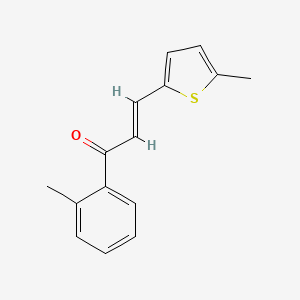
![(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346649.png)
